3,5-dichloro-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide
Description
Properties
IUPAC Name |
N'-(3,5-dichlorophenyl)sulfonyl-3-pyrrol-1-ylthiophene-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O3S2/c16-10-7-11(17)9-12(8-10)25(22,23)19-18-15(21)14-13(3-6-24-14)20-4-1-2-5-20/h1-9,19H,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMGUQYMUHDWKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(SC=C2)C(=O)NNS(=O)(=O)C3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401125574 | |
| Record name | 3-(1H-Pyrrol-1-yl)-2-thiophenecarboxylic acid 2-[(3,5-dichlorophenyl)sulfonyl]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401125574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672925-25-6 | |
| Record name | 3-(1H-Pyrrol-1-yl)-2-thiophenecarboxylic acid 2-[(3,5-dichlorophenyl)sulfonyl]hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=672925-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1H-Pyrrol-1-yl)-2-thiophenecarboxylic acid 2-[(3,5-dichlorophenyl)sulfonyl]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401125574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N’-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 3-(1H-pyrrol-1-yl)-2-thiophene carboxylic acid, which is then reacted with 3,5-dichlorobenzenesulfonyl chloride in the presence of a base to form the final product. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-N’-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
3,5-dichloro-N’-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N’-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Example Compounds :
- N′-[(4-Nitrophenyl)methylidene]benzenesulfonohydrazide (3a)
- N′-[3-Phenylprop-2-en-1-ylidene]benzenesulfonohydrazide (3b)
Key Differences :
- Substituents : The target compound features 3,5-dichloro and thienyl-pyrrole-carbonyl groups, whereas 3a and 3b (from ) are substituted with nitrobenzylidene and cinnamylidene groups, respectively.
- Synthesis: All three compounds are synthesized via condensation reactions between benzenesulfonohydrazide and aldehydes. However, the target compound likely requires a more complex aldehyde precursor (e.g., 3-(1H-pyrrol-1-yl)-2-thienyl carbonyl chloride) compared to the simpler aldehydes used for 3a/b .
- Properties : The electron-withdrawing chloro groups in the target compound may enhance thermal stability and alter solubility compared to the nitro or cinnamyl groups in 3a/b.
Thienyl-Pyrrole Derivatives
Example Compound: 4-Amino-N-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)benzamide (HKCN)
Key Differences :
- Core Structure: HKCN () is a benzamide derivative with a di-thienylpyrrole group, whereas the target compound features a sulfonohydrazide core.
- Electronic Properties : HKCN exhibits a lower band gap (indicative of improved conductivity) due to extended π-conjugation from the di-thienylpyrrole moiety. The target compound’s thienyl-pyrrole group may similarly enhance conductivity but requires experimental validation .
- Stability: HKCN demonstrates superior stability among 2,5-di-thienylpyrrole derivatives.
Table 2: Electronic and Stability Properties
Heterocyclic Derivatives with Thiophene Moieties
Example Compounds :
Key Differences :
- Biological Activity: Thienyl-triazoles and oxadiazoles () exhibit broad-spectrum antibacterial activity (e.g., compound 9a).
- Synthetic Complexity : Thiazolo-pyrimidines () require multi-step syntheses involving thiouracil derivatives and anthranilic acid, whereas the target compound’s synthesis is likely simpler (one-step condensation) .
Biological Activity
3,5-Dichloro-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide (CAS No. 672925-25-6) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article summarizes the existing literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising a dichlorobenzene sulfonohydrazide moiety combined with pyrrole and thiophene groups. Its molecular formula is with a molecular weight of 416.3 g/mol. The structural characteristics contribute to its biological activity by facilitating interactions with various molecular targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H11Cl2N3O3S2 |
| Molecular Weight | 416.3 g/mol |
| CAS Number | 672925-25-6 |
Antimicrobial Properties
Research indicates that 3,5-dichloro-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide exhibits significant antimicrobial activity against various strains of bacteria and fungi. A study published in PMC highlighted its effectiveness against multidrug-resistant Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae, as well as pathogenic fungi including Candida auris and Aspergillus fumigatus .
Table: Antimicrobial Activity Against Pathogens
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Significant |
| Acinetobacter baumannii | Moderate |
| Klebsiella pneumoniae | Significant |
| Pseudomonas aeruginosa | Moderate |
| Clostridioides difficile | Significant |
| Candida auris | Significant |
| Aspergillus fumigatus | Moderate |
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies using human lung cancer cell lines (A549) demonstrated cytotoxic effects, suggesting that it may inhibit cancer cell proliferation through various mechanisms, including the modulation of enzymatic pathways involved in cell growth .
Mechanism of Action
The proposed mechanism involves the binding of the compound to specific enzymes or receptors that play critical roles in cellular processes such as proliferation and apoptosis. For instance, it may inhibit enzymes that facilitate tumor growth, thereby exhibiting anticancer properties.
Case Studies
- In Vitro Studies : A series of experiments conducted on A549 cell lines showed that treatment with the compound resulted in reduced cell viability and increased apoptosis markers, indicating its potential as an anticancer agent .
- Antimicrobial Efficacy : In a comparative study, 3,5-dichloro-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide was found to outperform several conventional antibiotics against resistant bacterial strains, highlighting its role as a promising candidate for new antimicrobial therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
